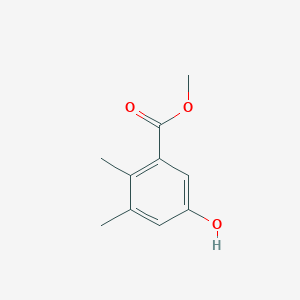

Methyl 5-hydroxy-2,3-dimethylbenzoate

Description

Contextual Significance within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a well-established class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group that has formed an ester with an alcohol. wikipedia.org They are widely recognized for their applications as fragrances, flavorings, and preservatives. iajpr.com The fundamental reaction for their formation is the esterification of a carboxylic acid with an alcohol, a process that is typically catalyzed by a strong acid. 4college.co.uk

The presence of additional functional groups on the benzene ring, as seen in Methyl 5-hydroxy-2,3-dimethylbenzoate, significantly influences the molecule's physical and chemical properties. The hydroxyl group can act as a hydrogen bond donor and can be a site for further chemical modification, such as etherification or acylation. nih.gov The methyl groups, being electron-donating, can affect the reactivity of the aromatic ring in electrophilic substitution reactions. The ester group itself can undergo hydrolysis to the corresponding carboxylic acid or can be reduced to an alcohol. wikipedia.org

The synthesis of polysubstituted 3-hydroxybenzoic acid derivatives, a class to which Methyl 5-hydroxy-2,3-dimethylbenzoate belongs, can be challenging due to issues of reactivity and selectivity. cdnsciencepub.com Traditional methods involving electrophilic aromatic substitution on phenolic precursors often lead to ortho- and para-substituted products, making the synthesis of meta-substituted compounds like this one more complex. cdnsciencepub.com Modern synthetic strategies, including photochemical rearrangements, are being explored to overcome these limitations. cdnsciencepub.com

Historical Perspective of Research on Dimethylhydroxybenzoate Esters

The history of research on benzoate esters is intrinsically linked to the discovery and utilization of benzoic acid itself. Benzoic acid was first isolated in the 16th century from gum benzoin, a natural resin. newworldencyclopedia.org Its structure was determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.org Early industrial production of benzoic acid involved the hydrolysis of benzotrichloride, though this method often resulted in chlorinated impurities. newworldencyclopedia.org

The esterification of benzoic acid and its derivatives became a common practice in organic synthesis. The development of methods to introduce multiple substituents onto the benzene ring has been a continuous area of research. The synthesis of hydroxybenzoic acids, the precursors to their corresponding esters, has been a focus due to their biological activities and industrial applications. ppor.az For instance, p-hydroxybenzoic acid esters, known as parabens, have been used as antimicrobial preservatives in food, cosmetics, and pharmaceuticals since the 1920s. atamanchemicals.comresearchgate.net

While specific historical accounts detailing the first synthesis of Methyl 5-hydroxy-2,3-dimethylbenzoate are scarce, the foundational work on the synthesis of substituted benzoic acids and their subsequent esterification laid the groundwork for the preparation of such polysubstituted aromatic compounds. youtube.com The challenges associated with controlling the regioselectivity of substitution on the aromatic ring have driven the development of more sophisticated synthetic methodologies over the decades.

Current Research Landscape and Emerging Trends

The current research landscape for functionalized benzoate esters is diverse, with applications spanning materials science, medicinal chemistry, and agricultural science. Polysubstituted arenes are recognized as crucial structural cores in a wide array of pharmaceuticals, agrochemicals, and functional materials. rsc.org Consequently, the development of efficient and selective methods for their synthesis is a significant area of contemporary research.

One emerging trend is the use of organocatalysis to achieve benzannulation reactions, which allow for the construction of complex aromatic structures under mild conditions with high selectivity. rsc.org Another area of focus is the development of sustainable synthetic methods, such as microwave-assisted synthesis, to reduce energy consumption and reaction times in esterification processes. uwlax.edu

In the context of biological activity, hydroxybenzoate esters are being investigated for a range of applications. For example, conjugates of phenazine-1-carboxylic acid with hydroxybenzoic acid esters have shown promising fungicidal activity against various plant pathogens. nih.gov The antimicrobial properties of hydroxybenzoic acid derivatives continue to be an active area of research, with studies exploring their efficacy against a broad spectrum of microorganisms. ppor.az Furthermore, novel benzoate ester-based molecules are being synthesized and studied for their optical properties, with potential applications in organic light-emitting diodes (OLEDs). researchgate.net

While direct research on Methyl 5-hydroxy-2,3-dimethylbenzoate is limited, the ongoing exploration of polysubstituted aromatic esters suggests that this compound and its isomers could serve as valuable intermediates in the synthesis of novel functional molecules with tailored properties. The continued development of synthetic methodologies and the increasing demand for new materials and bioactive compounds will likely spur further investigation into the potential of such specifically substituted benzoate esters.

Chemical Properties of a Related Isomer: Methyl 5-hydroxy-2-methylbenzoate

Due to the limited availability of specific data for Methyl 5-hydroxy-2,3-dimethylbenzoate, the following table presents the known chemical properties of a closely related isomer, Methyl 5-hydroxy-2-methylbenzoate. This data can provide an approximation of the expected properties for the 2,3-dimethyl isomer.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | nih.govcymitquimica.com |

| Molecular Weight | 166.17 g/mol | nih.gov |

| CAS Number | 73505-48-3 | chemsynthesis.com |

| Physical State | Solid | cymitquimica.com |

| Melting Point | 74-76 °C | chemsynthesis.com |

| InChI | InChI=1S/C9H10O3/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5,10H,1-2H3 | cymitquimica.com |

| InChIKey | XRTIUIMAICRVLI-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | CC1=C(C=C(C=C1)O)C(=O)OC | chemsynthesis.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 5-hydroxy-2,3-dimethylbenzoate |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(11)5-9(7(6)2)10(12)13-3/h4-5,11H,1-3H3 |

InChI Key |

WSCICVKOCLOHGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Chemical Synthesis Pathways for Methyl 5-hydroxy-2,3-dimethylbenzoate

Traditional synthesis of Methyl 5-hydroxy-2,3-dimethylbenzoate and its analogs relies on well-documented reactions, primarily involving the esterification of a corresponding benzoic acid precursor or building the aromatic ring through multi-step sequences.

The most direct and common method for synthesizing Methyl 5-hydroxy-2,3-dimethylbenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 5-hydroxy-2,3-dimethylbenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). fao.org The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for protonating the carbonyl oxygen of the benzoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. fao.org The reaction is reversible, and to drive the equilibrium toward the formation of the ester, excess alcohol is used, and the water generated as a byproduct is often removed. fao.orgcabidigitallibrary.org This method is broadly applicable to a wide range of substituted hydroxybenzoic acids. researchgate.netgoogle.com

| Parameter | Typical Condition | Purpose | Source |

|---|---|---|---|

| Reactants | 5-hydroxy-2,3-dimethylbenzoic acid, Methanol | Carboxylic acid substrate and alcohol for ester formation. | fao.org |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group to activate the carboxylic acid. | cabidigitallibrary.org |

| Solvent | Methanol (used in excess) | Acts as both reactant and solvent, driving the equilibrium forward. | fao.org |

| Temperature | Reflux | Increases reaction rate. | cabidigitallibrary.org |

| Reaction Time | 1-5 hours | Time required to reach equilibrium. | chemscene.com |

| Workup | Pouring into ice-water, filtration, and recrystallization. | To isolate and purify the final ester product. | nih.gov |

A hypothetical multi-step route could involve:

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups onto a simpler phenolic precursor.

Oxidation: Converting an installed alkyl side chain to a carboxylic acid using a strong oxidizing agent (e.g., KMnO₄ or Jones' reagent).

Esterification: The final step, converting the synthesized carboxylic acid to its methyl ester as described previously.

Novel Synthetic Strategies and Process Development

Recent research has focused on developing more sustainable and efficient synthetic methods, including the use of renewable feedstocks and biocatalysis.

Lignocellulosic biomass is a significant renewable source of aromatic compounds. researchgate.net Research has been directed at the catalytic depolymerization of lignin (B12514952) to produce a mixture of valuable phenolic derivatives, such as guaiacol, syringol, and their alkylated forms. khanacademy.org These base phenols can then be upgraded. For example, methods have been developed to convert lignin-derived alkylmethoxyphenols into phenol (B47542) through processes like demethoxylation and transalkylation. researchgate.netlibretexts.org While not yet demonstrated for Methyl 5-hydroxy-2,3-dimethylbenzoate specifically, these biomass valorization strategies represent a promising frontier for the sustainable synthesis of its precursors. tutorchase.comnih.gov The development of selective catalytic systems is key to controlling the functionalization of these bio-derived aromatic platforms. khanacademy.org

| Biomass Strategy | Description | Potential Products | Source |

|---|---|---|---|

| Reductive Fractionation | Depolymerizes lignin into alkylmethoxyphenols in a one-pot reaction. | Alkylmethoxyphenols | researchgate.net |

| Catalytic Fast Pyrolysis | Thermal decomposition of biomass in the absence of oxygen to produce bio-oil rich in phenolics. | Mixture of phenol derivatives | khanacademy.org |

| Plasma-Enabled Conversion | Uses non-thermal plasma to convert lignin-derived molecules like anisole (B1667542) into phenolics under mild conditions. | Phenol, Cresols | nih.gov |

| Biosynthetic Cascades | Engineered microbial pathways to convert biomass-derived hydroxycinnamates into phenolic glycosides and their derivatives. | Hydroquinone, Tyrosol | tutorchase.com |

Biocatalysis offers a green alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Lipases, a class of enzymes that catalyze the hydrolysis of esters, can be used in reverse to perform esterification in non-aqueous solvents. rsc.org The enzymatic synthesis of substituted benzoates like methyl benzoate (B1203000) and benzyl (B1604629) benzoate has been successfully demonstrated using lipases such as Candida rugosa lipase (B570770). rsc.orgresearchgate.net Key parameters influencing the reaction include the choice of organic solvent, water content, temperature, and the molar ratio of substrates. rsc.orgresearchgate.net For instance, the synthesis of methyl benzoate was optimized by suspending Candida rugosa lipase in a hexane (B92381)/toluene mixture, achieving good yields. rsc.org This approach avoids the use of harsh acids and high temperatures, making it an environmentally benign route for producing compounds like Methyl 5-hydroxy-2,3-dimethylbenzoate.

Derivatization and Functionalization Strategies

Methyl 5-hydroxy-2,3-dimethylbenzoate possesses two primary functional groups amenable to further chemical modification: the phenolic hydroxyl group and the methyl ester group.

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base to form a more nucleophilic phenoxide ion. nih.gov This allows for:

O-Alkylation: Reaction of the phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis to form the corresponding ether. Mechanistic studies show that O-alkylation is often the most energetically favorable pathway in phenol alkylation. rsc.org

O-Acylation (Esterification): The hydroxyl group can be acylated to form a second ester functionality. Unlike alcohols, phenols react slowly with carboxylic acids directly. Therefore, more reactive acylating agents like acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) are typically used. tutorchase.com This reaction is fundamental in the synthesis of many commercial products, including aspirin. libretexts.org An efficient, one-pot method for the selective O-acylation of phenols using organic salts as acylating reagents has also been reported. researchgate.net

The methyl ester group can undergo:

Hydrolysis: The ester can be saponified back to the parent carboxylic acid (5-hydroxy-2,3-dimethylbenzoic acid) by treatment with a strong base like sodium hydroxide (B78521), followed by acidic workup.

Transesterification: The methyl group can be exchanged for a different alkyl group by reacting the ester with another alcohol in the presence of an acid or base catalyst.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding amide.

Synthesis of Analogs with Modified Aromatic Substituents

The generation of analogs of methyl 5-hydroxy-2,3-dimethylbenzoate with diverse aromatic substitution patterns is crucial for exploring structure-activity relationships in various chemical and biological contexts. A key strategy for achieving this involves the synthesis of functionalized biaryls. For instance, compounds containing a 3-arylsalicylate substructure, which are present in a number of pharmacologically active natural products, can be synthesized through specific coupling reactions. nih.gov The synthesis of methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate, a related biaryl compound, highlights a potential pathway. This synthesis was achieved using 3-chloro-4-trimethylsiloxy-pent-3-en-2-one and 4-(4-methoxyphenyl)-1,3-bis(silyloxy)-1,3-diene with titanium tetrachloride (TiCl₄) as a catalyst. nih.gov This approach demonstrates the feasibility of introducing aryl groups onto the benzoate ring, thereby creating a library of analogs with varied electronic and steric properties.

Further modifications can be achieved through functional group interconversions of existing substituents or by employing starting materials with the desired substitution pattern prior to the formation of the benzoate core.

Ester Moiety Modifications and Their Synthetic Implications

The methyl ester group of methyl 5-hydroxy-2,3-dimethylbenzoate is a prime site for chemical modification, primarily through hydrolysis, transesterification, and amidation. These transformations not only alter the physicochemical properties of the parent molecule but also provide intermediates for the synthesis of more complex structures.

Hydrolysis to the corresponding carboxylic acid can be readily achieved under basic conditions, for example, by heating with sodium hydroxide in a mixture of water and methanol. This transformation is often a necessary step for subsequent reactions, such as amide bond formation where the carboxylic acid is activated prior to coupling with an amine.

Transesterification , the exchange of the methyl group for a different alkyl or aryl group, can be accomplished by reacting the ester with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of a wide range of functionalities, potentially influencing the molecule's solubility, stability, and biological activity.

Amidation , the reaction of the ester with an amine to form an amide, is a particularly important transformation in medicinal chemistry. Direct amidation of esters can be challenging but can be facilitated by various catalysts. For instance, a titanium tetrachloride (TiCl₄)-mediated reaction allows for the direct amination of α-hydroxy amides under mild conditions with a broad scope of amines. nih.gov Another approach involves the use of a heterogeneous catalyst in an anhydrous solution for the synthesis of hydroxyalkyl amides from esters and hydroxyalkyl amines. google.com A one-pot procedure for synthesizing amide derivatives of carboxylic acids involves treatment with thionyl chloride and a stoichiometric amount of the desired amine. researchgate.net These methods provide efficient routes to amide derivatives of methyl 5-hydroxy-2,3-dimethylbenzoate, expanding the chemical space accessible from this starting material.

Table 1: Examples of Ester Moiety Modifications

| Transformation | Reagents and Conditions | Product Functional Group | Synthetic Implications |

|---|---|---|---|

| Hydrolysis | NaOH, H₂O/MeOH, heat | Carboxylic Acid | Intermediate for amide synthesis, increased polarity. |

| Transesterification | R-OH, acid or base catalyst | Ester (with new R group) | Modulation of physicochemical properties. |

| Amidation | R-NH₂, TiCl₄ or other catalysts | Amide | Introduction of diverse functionalities, common in bioactive molecules. |

Halogenation and Other Electrophilic Aromatic Substitution Reactions

The electron-rich aromatic ring of methyl 5-hydroxy-2,3-dimethylbenzoate is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents that can significantly alter its properties. Halogenation, in particular, is a synthetically useful transformation as the introduced halogen can serve as a handle for further functionalization, such as cross-coupling reactions.

The regioselectivity of halogenation is influenced by the directing effects of the existing substituents (hydroxyl and methyl groups) and can be controlled by the choice of reagents and reaction conditions. For instance, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] rsc.orgnih.govoxazin-2-ones using N-halosuccinimide under microwave irradiation demonstrates a method for achieving high regioselectivity. rsc.org Similarly, catalyst-controlled C-H activation can direct halogenation to specific positions, as seen in the regioselective ortho-halogenation of the phenyl side chain of 1,4-benzodiazepinones using palladium acetate (B1210297). nih.gov Boron-directed strategies, involving an initial borylation followed by halodeboronation, can also be employed for the precise ortho-halogenation of N-aryl amides and ureas. nih.govrsc.org Biocatalytic approaches using halogenase enzymes also offer a high degree of regioselectivity for C-H halogenation. biorxiv.org

Beyond halogenation, other electrophilic aromatic substitution reactions such as nitration and sulfonation can be performed, although the regiochemical outcome will depend on the interplay of the directing effects of the substituents and the reaction conditions.

Incorporation into Complex Molecular Architectures

Methyl 5-hydroxy-2,3-dimethylbenzoate and its derivatives can serve as valuable building blocks for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs. The functional groups on the benzoate core provide multiple points for elaboration and cyclization reactions.

One example of the utility of a related substituted aromatic in complex synthesis is the construction of a 2-methylxanthen-9-one (B189210) scaffold. The synthesis begins with the Fries rearrangement of 4-methyl phenyl benzoate to form (2-hydroxy-5-methylphenyl) phenyl methanone. This intermediate is then reacted with ethyl chloroacetate, and subsequent cyclization under basic conditions yields the xanthone (B1684191) core. nih.gov This strategy highlights how a substituted hydroxybenzoate-type structure can be a key precursor for polycyclic systems.

Another approach involves intramolecular Friedel-Crafts reactions. For instance, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starts from 2,4-dimethylaniline. Through a series of steps including N-alkylation, carbamoylation, and hydrolysis, a carboxylic acid intermediate is formed. Activation of this carboxylic acid with thionyl chloride followed by an intramolecular Friedel-Crafts cyclization using aluminum trichloride (B1173362) affords the complex benzazepine structure. researchgate.net This demonstrates how the aromatic ring of a substituted aniline, a related structure, can be used to build fused heterocyclic systems. The synthesis of various heterocyclic compounds, such as imidazoles, often relies on the availability of appropriately functionalized aromatic starting materials. sciencepublishinggroup.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum would provide crucial information. It would be expected to show distinct signals for the two aromatic protons, the hydroxyl proton, the methoxy (B1213986) protons of the ester group, and the protons of the two methyl groups attached to the benzene (B151609) ring. The chemical shift (δ) of each signal would indicate its electronic environment, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, helping to establish their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data by showing a signal for each unique carbon atom in the molecule. This would include the carbonyl carbon of the ester, the aromatic carbons (both substituted and unsubstituted), and the carbons of the two methyl groups and the methoxy group.

2D NMR Spectroscopy: To unequivocally assign these signals and confirm the molecular structure, a series of two-dimensional NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. For this molecule, it would primarily show correlations between the two adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton signals of the methyl and methoxy groups to their corresponding carbon signals, as well as the aromatic protons to their respective ring carbons.

A hypothetical data table based on predicted chemical shifts is presented below to illustrate the expected results from such analyses.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for Methyl 5-hydroxy-2,3-dimethylbenzoate Note: This table is predictive and not based on published experimental data.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

| 1-C | 125.0 | - | C=O, C2, C6 |

| 2-C | 130.0 | - | 2-CH₃, H-6 |

| 3-C | 138.0 | - | 3-CH₃, H-4 |

| 4-C | 115.0 | 6.8 (d) | C-3, C-5, C-6 |

| 5-C | 155.0 | - | H-4, H-6, 5-OH |

| 6-C | 120.0 | 7.0 (d) | C-1, C-2, C-4, C-5 |

| C=O | 170.0 | - | OCH₃ |

| OCH₃ | 52.0 | 3.8 (s) | C=O |

| 2-CH₃ | 15.0 | 2.2 (s) | C-1, C-2, C-3 |

| 3-CH₃ | 20.0 | 2.4 (s) | C-2, C-3, C-4 |

| 5-OH | - | 9.5 (s) | C-4, C-5, C-6 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing how it fragments.

High-resolution mass spectrometry, often using electrospray ionization (HRESIMS), is the gold standard for determining the precise molecular formula of a compound. For Methyl 5-hydroxy-2,3-dimethylbenzoate (C₁₀H₁₂O₃), HRESIMS would measure the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This experimentally determined mass would then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) would confirm the elemental composition C₁₀H₁₂O₃, ruling out other potential formulas with the same nominal mass.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While no specific MS/MS studies on this compound are available, a typical fragmentation pattern for a benzoate (B1203000) ester would involve characteristic losses. Key fragmentation pathways would likely include the loss of the methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH) from the ester group, and subsequent cleavages of the aromatic ring or loss of a methyl radical. Analyzing these fragmentation patterns helps to confirm the presence and arrangement of the functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline form. This technique provides precise atomic coordinates, bond lengths, and bond angles.

A successful single-crystal X-ray diffraction experiment on Methyl 5-hydroxy-2,3-dimethylbenzoate would yield a detailed model of its solid-state structure. Analysis of this structure would reveal how individual molecules are arranged in the crystal lattice. Key aspects of this analysis would include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen of the ester group is a strong acceptor. It is highly probable that these groups would participate in intermolecular hydrogen bonding, potentially forming dimers, chains, or more complex networks that stabilize the crystal structure.

π-π Stacking: The aromatic benzene ring could engage in π-π stacking interactions with neighboring molecules, further influencing the crystal packing.

Currently, there is no published crystal structure for Methyl 5-hydroxy-2,3-dimethylbenzoate in crystallographic databases. Therefore, a detailed analysis of its specific intermolecular interactions and packing arrangement is not possible at this time.

Intramolecular Hydrogen Bonding Networks

Information regarding the specific intramolecular hydrogen bonding networks within Methyl 5-hydroxy-2,3-dimethylbenzoate is not available in the reviewed scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed experimental data and interpretation of the IR and UV-Vis spectra for Methyl 5-hydroxy-2,3-dimethylbenzoate are not available in the public domain.

Optical Rotation and Chiroptical Properties

There is no information available regarding the optical rotation and chiroptical properties of Methyl 5-hydroxy-2,3-dimethylbenzoate, as there is no indication of its chirality or the study of its chiral derivatives.

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Group Position and Number on Bioactivity

The hydroxyl (-OH) group on the aromatic ring is a key pharmacophore, significantly contributing to the biological activity of phenolic compounds, primarily through its ability to donate a hydrogen atom and participate in hydrogen bonding. wisdomlib.orgresearchgate.net The position and number of these groups can drastically alter a molecule's efficacy.

The antioxidant capacity of phenolic compounds is strongly dependent on the number and arrangement of hydroxyl groups. nih.gov An increase in the number of hydroxyl groups generally leads to higher antioxidant activity. nih.gov For instance, compounds with two adjacent hydroxyl groups (a catechol structure) often exhibit enhanced activity due to the stabilization of the resulting phenoxyl radical. nih.gov If a second hydroxyl group were introduced into the Methyl 5-hydroxy-2,3-dimethylbenzoate scaffold, the resulting catechol analog would be predicted to have superior radical scavenging properties.

The position of the single hydroxyl group is also crucial. In Methyl 5-hydroxy-2,3-dimethylbenzoate, the -OH group is at the C-5 position, meta to the methyl ester. Shifting this group to the C-4 position (para) or C-6 position (ortho) would influence its electronic environment and steric accessibility, thereby altering its interaction with biological targets. Generally, a para-hydroxy substitution can result in high activity, as seen in derivatives of cinnamic acid. nih.gov The ability of the hydroxyl group to form hydrogen bonds with molecular targets is a key determinant of its mechanism of action.

| Analog | Hydroxyl Group Position/Number | Predicted Impact on Antioxidant Activity | Rationale |

|---|---|---|---|

| Methyl 5-hydroxy-2,3-dimethylbenzoate | Single -OH at C-5 (meta) | Baseline | Reference compound. |

| Methyl 4-hydroxy-2,3-dimethylbenzoate | Single -OH at C-4 (para) | Potentially Increased | Para-hydroxylation can enhance activity by improving radical stabilization. nih.gov |

| Methyl 4,5-dihydroxy-2,3-dimethylbenzoate | Two -OH groups (Catechol) | Significantly Increased | Catechol moieties are highly effective at radical scavenging and stabilization. nih.gov |

| Methyl 2,3-dimethylbenzoate (B1232805) (No -OH) | None | Inactive | The phenolic hydroxyl group is essential for antioxidant activity. nih.gov |

Influence of Methyl Group Substituent Positions on Activity

The electronic properties of aromatic compounds can be fine-tuned through chemical modifications, offering control over drug-target interactions. jocpr.com The electron-donating nature of the methyl groups in Methyl 5-hydroxy-2,3-dimethylbenzoate increases the electron density of the aromatic ring. This electronic effect can modulate the antioxidant potential by making the hydroxyl group's proton easier to abstract. However, the steric bulk of the methyl groups, particularly the C-2 methyl group adjacent to the ester, can influence the conformation of the ester moiety and affect its interaction with target enzymes or receptors. Relocating or removing one or both methyl groups would significantly alter the molecule's lipophilicity and spatial arrangement, leading to different biological outcomes.

Ester Moiety and Side Chain Contributions to Pharmacological Properties

The methyl ester moiety is a significant feature of the molecule, influencing its physicochemical properties such as lipophilicity, polarity, and metabolic stability. Esters are often employed in drug design as prodrugs of carboxylic acids to enhance absorption and distribution by increasing membrane permeability. acs.org The ester form is generally less polar than its corresponding carboxylic acid, which can facilitate passage across biological membranes. Once inside the cell, the ester can be hydrolyzed by esterase enzymes to release the active carboxylic acid.

Comparing the ester to its parent carboxylic acid is a common strategy in medicinal chemistry. nih.gov The replacement of the methyl ester with a free carboxylic acid would increase polarity and introduce the ability to form ionic interactions, which could alter target binding and pharmacokinetic properties. Conversely, modifying the ester by elongating the alkyl chain (e.g., to an ethyl or propyl ester) would increase lipophilicity, which could affect absorption, protein binding, and metabolic pathways. The stability of an amide bond is generally higher than that of an ester bond, making it a potential bioisosteric replacement to improve stability in biological systems. mdpi.com Furthermore, modifications to the alkyl side chains (the methyl groups) can also impact activity; for example, adding longer or more complex chains can influence how the molecule fits into a binding pocket. nih.gov

| Functional Group | Modification | Potential Effect on Pharmacological Properties |

|---|---|---|

| Methyl Ester | Hydrolysis to Carboxylic Acid | Increases polarity; may alter target binding and reduce membrane permeability. acs.org |

| Elongation of Alkyl Chain (e.g., Ethyl Ester) | Increases lipophilicity; may improve absorption but could alter metabolism. | |

| Replacement with Amide | Increases metabolic stability. mdpi.com |

Stereochemical Considerations in Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition in biological systems. longdom.orgsolubilityofthings.com Biological targets such as enzymes and receptors are chiral, meaning they can differentiate between the stereoisomers of a ligand. libretexts.org While Methyl 5-hydroxy-2,3-dimethylbenzoate is an achiral molecule, any modification that introduces a chiral center would result in enantiomers, which could have vastly different pharmacological and toxicological profiles. nih.gov

For example, if one of the methyl groups were replaced with a more complex, chiral side chain, two enantiomers would be produced. It is highly probable that one enantiomer would exhibit greater activity than the other. This stereospecificity arises because only one enantiomer can achieve an optimal three-point interaction with its chiral binding site on a protein target. libretexts.org The classic example of this is the drug ibuprofen, where only the (S)-enantiomer is responsible for the anti-inflammatory effect. libretexts.org Therefore, should any chiral analogs of Methyl 5-hydroxy-2,3-dimethylbenzoate be synthesized, the separation and individual testing of the stereoisomers would be essential to identify the more active and safer isomer.

Ligand-Target Interactions and Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This analysis helps to elucidate the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. jocpr.com

For Methyl 5-hydroxy-2,3-dimethylbenzoate, the key interaction points with a hypothetical protein target would likely involve its functional groups:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with polar amino acid residues in the binding site. frontiersin.org The oxygen atoms of the ester group can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The two methyl groups and the aromatic ring create hydrophobic regions that can interact favorably with nonpolar residues like leucine, valine, and isoleucine in the target's binding pocket.

π-π Stacking: The aromatic benzene (B151609) ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. jocpr.com

Molecular docking studies could be used to compare the binding affinities and modes of different isomers and analogs of Methyl 5-hydroxy-2,3-dimethylbenzoate. nih.gov For example, docking could reveal why an analog with a hydroxyl group at the C-4 position might bind more tightly than the parent compound with the C-5 hydroxyl. Such in silico studies are invaluable for prioritizing which analogs to synthesize and test, thereby accelerating the drug discovery process.

Analytical Methodologies in Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation, identification, and quantification of methyl 5-hydroxy-2,3-dimethylbenzoate. The choice of method depends on the objective, whether it is for preparative purification or for analytical quantification.

High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the estimation and purity validation of benzoate (B1203000) esters. While specific studies on methyl 5-hydroxy-2,3-dimethylbenzoate are not widely detailed, analytical methods for structurally similar compounds, such as methyl 4-hydroxy benzoate and methyl 4-hydroxy-3,5-dimethylbenzoate, provide a strong basis for its analysis. researchgate.net A reversed-phase HPLC (RP-HPLC) method is commonly employed for such phenolic compounds. researchgate.net

This technique typically utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For methyl 5-hydroxy-2,3-dimethylbenzoate, a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water would be effective. researchgate.net The pH of the aqueous component of the mobile phase can be adjusted to ensure the phenolic hydroxyl group is in a non-ionized state, leading to better retention and peak shape. researchgate.net Detection is usually performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light at specific wavelengths, commonly around 254 nm. researchgate.net

The method's linearity, precision, and accuracy would be validated to ensure reliable quantification for quality control purposes. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Analysis of Hydroxy Benzoate Esters

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Methanol:Water or Acetonitrile:Water mixture | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 254 nm | researchgate.net |

| Temperature | Ambient | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

Flash chromatography is a rapid and efficient technique used for the purification of synthetic compounds. It is an air-pressure-driven form of column chromatography that allows for faster separation than traditional gravity-fed methods. This technique is indispensable for isolating methyl 5-hydroxy-2,3-dimethylbenzoate from crude reaction mixtures after its synthesis. cdc.gov

The process involves loading the crude product onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is then passed through the column under pressure. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, thus enabling separation. cdc.govmdpi.com

For a moderately polar compound like methyl 5-hydroxy-2,3-dimethylbenzoate, a typical eluent system might be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) (DCM) and a more polar solvent like ethyl acetate (B1210297) (EtOAc). cdc.govmdpi.com The ratio of the solvents is optimized to achieve the best separation between the desired product and any impurities or by-products. The fractions are collected as they exit the column and are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure compound. mdpi.com

Table 2: General Parameters for Flash Chromatography Purification

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica Gel | cdc.gov |

| Mobile Phase (Eluent) | Gradients of Ethyl Acetate (EtOAc) in Dichloromethane (DCM) or Hexane | cdc.govmdpi.com |

| Pressure | Low positive pressure (air or nitrogen) | General Knowledge |

| Detection | Thin-Layer Chromatography (TLC) of collected fractions | mdpi.com |

Sample Preparation and Extraction Methods from Natural Sources

Currently, there is no scientific literature available that identifies methyl 5-hydroxy-2,3-dimethylbenzoate as a naturally occurring compound. Research has focused on its synthesis and the synthesis of related isomers. google.comwipo.int Consequently, methods for its sample preparation and extraction from natural sources have not been developed. The study of this compound is confined to laboratory synthesis and subsequent analysis.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Activities and Mechanisms of Action

The broader class of phenolic and benzoate (B1203000) compounds is known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.govnih.gov However, the specific bioactivity profile of Methyl 5-hydroxy-2,3-dimethylbenzoate is not extensively characterized. Future research should systematically screen this compound for a variety of biological effects.

Potential Biological Activities for Investigation:

Antimicrobial and Antifungal Activity: Many phenolic compounds and benzoate derivatives exhibit potent activity against a spectrum of bacteria and fungi. researchgate.nettaylorfrancis.com A crucial research avenue is to test Methyl 5-hydroxy-2,3-dimethylbenzoate against clinically relevant pathogens and to determine its minimum inhibitory concentration (MIC).

Antioxidant Properties: The phenolic hydroxyl group suggests potential antioxidant capabilities through free radical scavenging or metal ion chelation, common mechanisms for this class of compounds. nih.govfrontiersin.org

Anti-inflammatory Effects: Phenolic compounds can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or regulating transcription factors such as NF-κB. nih.gov Investigating the influence of Methyl 5-hydroxy-2,3-dimethylbenzoate on these pathways could reveal novel anti-inflammatory applications.

Enzyme Inhibition: The structure of this compound makes it a candidate for interacting with various enzyme active sites. nih.gov Screening against enzymes involved in metabolic diseases or neurodegenerative disorders could uncover new therapeutic targets.

A key goal is to move beyond preliminary screening to understand the precise molecular mechanisms of action. This would involve identifying specific cellular targets, clarifying interactions with enzymes or receptors, and exploring effects on gene expression and cell signaling pathways. mdpi.com

Development of Targeted Synthetic Routes for Enhanced Efficiency

While general methods for the synthesis of benzoate esters are well-established, developing synthetic routes tailored specifically for Methyl 5-hydroxy-2,3-dimethylbenzoate can enhance efficiency, yield, and sustainability. The Fischer-Speier esterification is a common method, but challenges related to equilibrium and reaction conditions persist. researchgate.netusm.my

Future research should focus on optimizing synthetic protocols. This includes exploring advanced catalytic systems, reaction conditions, and purification techniques to improve yield and reduce the environmental impact. Microwave-assisted synthesis, for example, has been shown to enhance reaction rates for similar esterifications. researchgate.netusm.my Investigating alternative esterification methods, such as the Yamaguchi esterification, which is effective for sterically hindered molecules, could also provide more efficient pathways. organic-chemistry.org

| Synthetic Method | Potential Advantages | Areas for Research & Optimization | Key References |

|---|---|---|---|

| Microwave-Assisted Fischer Esterification | - Reduced reaction times

| - Optimization of temperature and pressure

| researchgate.netusm.my |

| Yamaguchi Esterification | - Effective for sterically hindered substrates

| - Adapting the one-pot procedure

| organic-chemistry.org |

| Catalyst-Based Methods (e.g., Solid Acid Catalysts) | - Catalyst reusability

| - Development of a specific catalyst for this substrate

| researchgate.net |

Advanced Computational Studies and In Silico Screening

Computational chemistry offers powerful tools to predict the properties and potential biological activities of molecules, thereby guiding and accelerating experimental research. For Methyl 5-hydroxy-2,3-dimethylbenzoate, in silico approaches can provide valuable insights.

Future Computational Research Areas:

Molecular Docking: This technique can be used to predict the binding affinity and interaction patterns of Methyl 5-hydroxy-2,3-dimethylbenzoate with the active sites of various enzymes and receptors. mdpi.comnih.govnih.gov Targets could include microbial enzymes, inflammatory proteins, or proteins implicated in neurodegenerative diseases. nih.gov

Virtual Screening: The compound can be included in larger virtual screening libraries to identify potential new biological targets. nih.govresearchgate.net

Quantum Chemical Reactivity Analysis: Methods like Density Functional Theory (DFT) can be employed to analyze the molecule's electronic structure, reactivity parameters, and potential for participating in biochemical reactions. nih.gov

Structure-Activity Relationship (SAR) Studies: By computationally designing and evaluating derivatives of Methyl 5-hydroxy-2,3-dimethylbenzoate, researchers can predict which structural modifications might enhance a specific biological activity.

These computational studies can prioritize experimental work, saving time and resources by identifying the most promising avenues for laboratory investigation. nih.gov

| Computational Method | Objective | Potential Outcome | Key References |

|---|---|---|---|

| Molecular Docking | Predict binding to biological targets (e.g., enzymes, receptors). | Identification of potential mechanisms of action and therapeutic targets. | mdpi.comnih.govnih.gov |

| Pharmacophore Modeling | Identify essential structural features for biological activity. | Guide the design of more potent analogues. | researchgate.net |

| Density Functional Theory (DFT) | Analyze electronic properties and chemical reactivity. | Understanding of molecular stability and reaction mechanisms. | nih.gov |

Exploration of Sustainable Production Methods (e.g., microbial fermentation)

Chemical synthesis, while effective, often relies on petroleum-based starting materials and can generate hazardous waste. nih.gov A significant future direction is the development of sustainable, bio-based production routes for Methyl 5-hydroxy-2,3-dimethylbenzoate. Microbial fermentation represents a promising alternative. nih.govmdpi.com

Aromatic compounds can be produced in engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae from renewable feedstocks. nih.gov These microbes utilize pathways such as the shikimate pathway to synthesize aromatic precursors. nih.gov Research in this area would involve:

Metabolic Engineering: Genetically modifying a microbial host to produce the precursor, 5-hydroxy-2,3-dimethylbenzoic acid. This would involve introducing and optimizing the expression of necessary biosynthetic genes.

Enzyme Discovery: Identifying and incorporating a suitable methyltransferase enzyme to perform the final esterification step to create the target molecule.

Process Optimization: Optimizing fermentation conditions (e.g., feedstock, temperature, pH) to maximize product yield and titer. nih.gov

Successfully developing a microbial cell factory for this compound would provide a green and potentially more economical production method. oup.com

Role in Interdisciplinary Research (e.g., chemical ecology, plant defense)

Benzoic acid and its derivatives are pivotal molecules in the natural world, acting as building blocks for numerous plant metabolites, including defense compounds and signaling molecules. nih.govresearchgate.net The natural occurrence and ecological role of Methyl 5-hydroxy-2,3-dimethylbenzoate are currently unknown, representing a significant gap in knowledge and an exciting avenue for interdisciplinary research.

Future studies could investigate:

Natural Occurrence: Screening plant and microbial species to determine if this compound is produced naturally.

Chemical Ecology: If found in nature, its role as a signaling molecule (pheromone or kairomone), an allelochemical that influences the growth of other plants, or a component of a plant's defense system against herbivores should be explored. usamv.ronih.gov

Plant Defense: Benzoic acid derivatives are known to be involved in plant immune responses, sometimes as precursors to defense hormones like salicylic acid. nih.govdntb.gov.ua Research could explore whether exogenous application of Methyl 5-hydroxy-2,3-dimethylbenzoate can induce defense responses in crops, potentially offering a novel strategy for disease resistance. nih.gov

This line of inquiry connects synthetic chemistry with biology, ecology, and agricultural science, potentially revealing new functions for this compound within natural systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 5-hydroxy-2,3-dimethylbenzoate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., temperature, catalyst, solvent) and purification techniques. For example, refluxing with dimethyl sulfate and anhydrous K₂CO₃ in acetone, followed by recrystallization in methanol, has been shown to achieve high yields (93%) in analogous benzoate derivatives . Reaction monitoring via TLC and post-synthetic purification (e.g., column chromatography or recrystallization) ensures purity. Adjusting stoichiometry and reaction time can further mitigate side products.

Q. What spectroscopic techniques are recommended for characterizing Methyl 5-hydroxy-2,3-dimethylbenzoate, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and substitution patterns. For hydroxy and ester groups, chemical shifts in the range δ 3.8–4.3 ppm (methoxy) and δ 10–12 ppm (hydroxy) are typical.

- IR Spectroscopy : Peaks near 1700 cm⁻¹ (ester C=O) and 3200–3600 cm⁻¹ (hydroxy O-H) confirm structural motifs.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

- Data Interpretation : Cross-referencing with databases (e.g., PubChem) and computational tools (e.g., ChemDraw) aids in peak assignment. Discrepancies between experimental and predicted spectra may indicate impurities or tautomerism .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What are the recommended storage conditions and handling protocols for Methyl 5-hydroxy-2,3-dimethylbenzoate to ensure stability during experimental procedures?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert atmosphere (e.g., N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid exposure to moisture and static discharge. Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can crystallographic software like SHELXL or OLEX2 resolve structural ambiguities in Methyl 5-hydroxy-2,3-dimethylbenzoate?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) data is processed using OLEX2 for structure solution and SHELXL for refinement. Features like TWIN/BASF commands in SHELXL address twinning or disorder .

- Ambiguity Resolution : Hydrogen-bonding networks and torsional angles are analyzed to validate the hydroxy group’s position. Discrepancies between experimental and calculated electron density maps may require iterative refinement or alternative space-group assignments .

Q. What strategies reconcile contradictory data between computational modeling and experimental results for this compound?

- Methodological Answer :

- Validation : Compare computational outputs (e.g., DFT-optimized geometries) with experimental SCXRD bond lengths/angles. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy.

- Error Analysis : Evaluate solvent effects in computational models, as gas-phase calculations may neglect intermolecular interactions observed experimentally.

- Case Study : For methyl benzoate derivatives, discrepancies in hydroxy group orientation were resolved by incorporating solvent (e.g., methanol) in the computational model .

Q. How can researchers design experiments to investigate the biological activity of Methyl 5-hydroxy-2,3-dimethylbenzoate, particularly its antimicrobial potential?

- Methodological Answer :

- Assay Design : Use in vitro microbial growth inhibition assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO).

- Structure-Activity Relationship (SAR) : Compare activity with structurally related compounds (e.g., ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate) to identify critical functional groups .

- Mechanistic Studies : Perform enzymatic assays (e.g., β-lactamase inhibition) or membrane permeability tests to elucidate mode of action .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for Methyl 5-hydroxy-2,3-dimethylbenzoate?

- Methodological Answer :

- Purity Verification : Re-examine synthesis and purification steps. Recrystallize the compound and reacquire spectral data.

- Instrument Calibration : Validate NMR/MS instrument settings using certified standards.

- Literature Cross-Check : Compare with analogous compounds (e.g., methyl 4-chloro-2,3-dimethylbenzoate) to identify trends in substituent effects on physical properties .

Experimental Design Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Synthesis Temperature | 35–40°C (reflux) | |

| Purification Method | Recrystallization (methanol) | |

| Crystallization Solvent | Ethyl acetate/hexane (3:7) | |

| Stability Storage | 2–8°C under N₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.